molecular formula C9H13BrO2 B8503458 2-Bromo-5-propylcyclohexane-1,3-dione

2-Bromo-5-propylcyclohexane-1,3-dione

Cat. No.: B8503458
M. Wt: 233.10 g/mol
InChI Key: VJHQFDOHVPHQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Cyclic Diketones as Versatile Building Blocks

Cyclic diketones, particularly cyclohexane-1,3-dione and its derivatives, are highly valued precursors in organic chemistry. researchgate.net Their importance stems from their bifunctional nature, possessing two carbonyl groups that can undergo a wide array of chemical transformations. These scaffolds are integral to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. google.com The presence of the diketone functionality allows for reactions such as enolization, alkylation, and condensation, making them ideal starting materials for the construction of more complex molecular architectures, including various heterocyclic systems. researchgate.net For instance, cyclohexane-1,3-dione derivatives are key intermediates in the synthesis of compounds with demonstrated herbicidal and anti-inflammatory activities. google.com

Significance of α-Halogenated Ketones in Synthetic Strategy

The introduction of a halogen atom at the α-position to a carbonyl group dramatically influences the reactivity of the molecule. α-Halogenated ketones are pivotal intermediates in a multitude of synthetic transformations. The halogen atom acts as an excellent leaving group in nucleophilic substitution reactions and facilitates various coupling reactions. This enhanced reactivity makes α-halogenated ketones valuable for forming new carbon-carbon and carbon-heteroatom bonds. The synthesis of 2-bromo-5-methylcyclohexane-1,3-dione, a close analog of the title compound, is typically achieved through the bromination of the parent dione (B5365651), a reaction that underscores the accessibility of this functional group arrangement. evitachem.com

Rationale for Investigating 2-Bromo-5-propylcyclohexane-1,3-dione within Academic Research

The academic interest in this compound is multifaceted, drawing from the established significance of both the cyclohexane-1,3-dione core and the α-bromo ketone functionality. The rationale for its investigation can be summarized by the following points:

Analog to Natural Products: The 5-propylcyclohexane-1,3-dione (B1333794) substructure is found in nature. For example, 2-ethyl-5-propylcyclohexan-1,3-dione, known as chiloglottone 1, is a natural product that plays a crucial role in the pollination of certain orchids. nih.gov The study of synthetic derivatives like this compound can provide insights into the chemical biology of these natural systems and offer pathways to new synthetic analogs.

Precursor for Agrochemicals: Substituted cyclohexane-1,3-diones are a well-established class of herbicides. google.com The investigation of novel derivatives, such as the 5-propyl substituted variant, is a logical progression in the search for new and more effective crop protection agents. The bromo-functionalization provides a handle for further chemical modification and optimization of herbicidal activity.

Intermediate for Pharmaceutical Synthesis: The cyclohexane-1,3-dione scaffold is a building block for various biologically active molecules. google.com The presence of the propyl group can influence the lipophilicity and binding interactions of potential drug candidates, while the bromine atom allows for the introduction of diverse functional groups to explore structure-activity relationships.

Overview of Research Domains and Objectives

Research involving this compound and its parent compound, 5-propylcyclohexane-1,3-dione, spans several domains. The primary objectives within these domains include:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of this compound and exploring its subsequent reactivity in various organic transformations.

Agrochemical Discovery: Evaluating the herbicidal properties of this compound and its derivatives to identify potential new leads for weed management.

Medicinal Chemistry: Utilizing the scaffold to synthesize novel compounds for biological screening against various therapeutic targets.

Natural Product Synthesis: Employing this compound as a key intermediate in the total synthesis of natural products containing the 5-propylcyclohexane-1,3-dione core.

The synthesis of the precursor, 5-propylcyclohexane-1,3-dione, is a critical first step in these research endeavors. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name 5-propylcyclohexane-1,3-dione
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
CAS Number 57641-89-1
Canonical SMILES CCCC1CC(=O)CC(=O)C1
InChI Key RHELOIKNLIFWEO-UHFFFAOYSA-N

Data sourced from PubChem CID 2737224. nih.gov

The bromination of this precursor at the 2-position would yield the target compound, this compound. The expected properties of this halogenated derivative are presented in the subsequent table, based on the general characteristics of α-brominated cyclic diketones.

PropertyExpected Value/Characteristic
IUPAC Name This compound
Molecular Formula C₉H₁₃BrO₂
Molecular Weight 233.10 g/mol
Reactivity The C-Br bond is susceptible to nucleophilic attack. The adjacent carbonyl groups activate the α-position.
Synthetic Utility A versatile intermediate for the synthesis of more complex molecules through substitution and coupling reactions.

This foundational information provides a clear context for the focused investigation into the synthesis and potential applications of this compound within the broader landscape of modern organic chemistry.

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

2-bromo-5-propylcyclohexane-1,3-dione

InChI

InChI=1S/C9H13BrO2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h6,9H,2-5H2,1H3

InChI Key

VJHQFDOHVPHQIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C(C(=O)C1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Propylcyclohexane 1,3 Dione and Analogs

Historical Perspectives on Cyclohexanedione Synthesis

The core cyclohexane-1,3-dione scaffold is a fundamental structure in organic synthesis. google.com Historically, one of the most common methods for its preparation is the partial hydrogenation of resorcinol (B1680541) (1,3-dihydroxybenzene). wikipedia.orgchemicalbook.com This reaction, often carried out under pressure with a catalyst, reduces one of the aromatic rings to afford the dione (B5365651) structure. researchgate.net Another classical approach involves a sequence of Michael and Claisen condensation reactions. For instance, reactions starting from substituted acetone (B3395972) derivatives can undergo a double Michael addition followed by a Claisen cyclization to yield 4,4-disubstituted cyclohexane-1,3-diones. google.com Similarly, the self-condensation of diethyl succinate (B1194679) using a sodium ethoxide catalyst is a historical route to 2,5-dicarbethoxy-1,4-cyclohexanedione, which can then be hydrolyzed and decarboxylated to form a cyclohexanedione ring. chemicalbook.comwikipedia.org These foundational methods paved the way for the synthesis of more complex derivatives, including those with alkyl substitutions at the 5-position, such as the precursor to the title compound, 5-propylcyclohexane-1,3-dione (B1333794). nih.gov

Classical Approaches to α-Bromination of Carbonyl Compounds

The introduction of a bromine atom at the α-position (the carbon adjacent to the carbonyl group) is a classic and powerful transformation in organic synthesis. This reaction typically proceeds via an enol or enolate intermediate. libretexts.orgyoutube.comlibretexts.org In acidic conditions, the carbonyl is protonated, facilitating tautomerization to the enol form. This enol, with its electron-rich double bond, then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂). libretexts.orgyoutube.com The rate-determining step in this acid-catalyzed process is often the formation of the enol. libretexts.org

Under basic conditions, a base removes an α-proton to form an enolate. The enolate is a potent nucleophile that readily attacks bromine. However, base-promoted halogenation can be difficult to control, often leading to polyhalogenation, as the introduction of an electron-withdrawing halogen makes the remaining α-protons even more acidic. youtube.comlibretexts.org For dicarbonyl compounds like cyclohexane-1,3-dione, the acidity of the α-protons at the C2 position is significantly enhanced, making them particularly susceptible to electrophilic substitution. A widely used and often more selective reagent for this purpose is N-bromosuccinimide (NBS), which provides a low concentration of bromine in situ, helping to avoid side reactions. researchgate.netorganic-chemistry.org

Brominating Agent Typical Conditions Selectivity Notes
Molecular Bromine (Br₂) / Acetic Acid Acidic, often requires a catalyst.Can lead to over-bromination if not controlled. Reaction proceeds via the enol intermediate. libretexts.org
Molecular Bromine (Br₂) / Base Basic, uses bases like NaOH or pyridine.Often results in polybromination. Proceeds via the enolate intermediate. youtube.com
N-Bromosuccinimide (NBS) Can be used with acid or radical initiators.Generally more selective for monobromination than Br₂. researchgate.net
Tetrabutylammonium tribromide (TBAT) Mild conditions, often in solvents like THF or CH₂Cl₂.A solid, safer alternative to liquid bromine.
Cupric Bromide (CuBr₂) Often used for α-bromination of ketones.Can offer different selectivity compared to Br₂.

Targeted Synthesis of 2-Bromo-5-propylcyclohexane-1,3-dione

The specific synthesis of this compound involves the initial preparation of the 5-propylcyclohexane-1,3-dione precursor, followed by a controlled bromination at the C2 position.

Regioselective Bromination Strategies

Achieving regioselectivity is paramount in the synthesis of this compound. The target is to introduce a single bromine atom exclusively at the C2 position, which is flanked by both carbonyl groups, rather than at the C4 or C6 positions. The high acidity of the C2 protons makes this position the most kinetically and thermodynamically favorable site for deprotonation and subsequent reaction with an electrophile. journalcra.com

In practice, the bromination of 5-propylcyclohexane-1,3-dione is typically achieved by treating it with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like dichloromethane (B109758) or acetic acid. evitachem.com The use of NBS is often preferred as it allows for a slow, controlled release of bromine, minimizing the formation of dibrominated or other side products. The reaction proceeds readily due to the activated nature of the C2 methylene (B1212753) group.

Stereochemical Considerations in Synthesis

The presence of the propyl group at the C5 position introduces a stereocenter into the molecule. Therefore, 5-propylcyclohexane-1,3-dione exists as a pair of enantiomers (R and S). Unless an asymmetric synthesis is employed, the precursor will be a racemic mixture. The subsequent bromination at the C2 position does not typically create a new stable stereocenter, as the resulting 2-bromo-1,3-dione exists predominantly in its enol form. However, the chirality at the C5 position is retained throughout the synthesis. If a single enantiomer of the final product is desired, the synthesis must begin with an enantiomerically pure starting material or involve a chiral resolution step. Modern synthetic methods increasingly focus on enantioselective transformations to control such stereochemical outcomes from the outset. nih.gov

Advanced Catalytic Methods for Functionalization

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods to improve efficiency and selectivity. For the functionalization of cyclohexane-1,3-diones, organocatalysis has emerged as a powerful tool. rsc.org For instance, chiral catalysts can mediate enantioselective reactions on the dione scaffold. rsc.org While direct catalytic asymmetric bromination of 5-propylcyclohexane-1,3-dione is not widely reported, related catalytic systems for α-functionalization of β-dicarbonyl compounds are well-established. These often involve the formation of a chiral enolate or enamine intermediate that then reacts with an electrophile. Furthermore, heterogeneous catalysts, such as silica-supported reagents, are being developed for α-bromination to simplify product purification and catalyst recycling. researchgate.net Metal complexes, particularly those of iron, have also been investigated for the catalytic oxidation and functionalization of cyclohexane (B81311) derivatives, showcasing the ongoing effort to develop milder and more sustainable synthetic protocols. mdpi.commdpi.com

Multicomponent Reaction Approaches Towards Related Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient route to molecular diversity. beilstein-journals.orgfu-berlin.de Cyclohexane-1,3-diones are excellent substrates for MCRs due to their multiple reactive sites. organic-chemistry.org For example, the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classical MCRs that can utilize β-dicarbonyl compounds. organic-chemistry.org

More contemporary MCRs allow for the rapid assembly of complex heterocyclic systems fused to the cyclohexanedione ring. One common strategy involves a Knoevenagel condensation between the dione and an aldehyde, followed by a Michael addition with another nucleophile and subsequent cyclization. beilstein-journals.org These one-pot procedures are highly convergent and atom-economical, providing rapid access to libraries of complex molecules for applications in drug discovery and materials science. fu-berlin.denih.gov While not a direct route to this compound itself, MCRs represent a powerful strategy for synthesizing highly functionalized analogs and related heterocyclic structures starting from the dione core.

Reaction Name Components Resulting Structure Type
Hantzsch Synthesis Aldehyde, β-ketoester (or dione), AmmoniaDihydropyridines
Biginelli Reaction Aldehyde, β-dicarbonyl compound, Urea/ThioureaDihydropyrimidinones
Gewald Reaction α-cyanoester, Aldehyde/Ketone, SulfurPolysubstituted Thiophenes
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanideα-Acylamino carboxamides

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogs is primarily focused on the bromination step of the 5-propylcyclohexane-1,3-dione precursor. Traditional methods often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and poses significant handling risks. mdpi.comnih.gov Modern approaches seek to replace or generate this reagent in situ under milder and safer conditions.

Key green strategies include:

Oxidative Bromination: This approach avoids the direct use of elemental bromine by using a more benign bromide source, such as hydrogen bromide (HBr) or sodium bromide (NaBr), in conjunction with an oxidant. mdpi.comresearchgate.net Oxidants like hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl) can be used to generate the active brominating species in situ. mdpi.comnih.gov This methodology significantly enhances safety and reduces the environmental impact associated with bromine transport and storage. The H₂O₂–HBr system is particularly noteworthy for being an environmentally benign bromination method. mdpi.com

Alternative Brominating Reagents: Solid, stable, and easier-to-handle brominating agents are increasingly preferred over liquid bromine. N-Bromosuccinimide (NBS) is a widely used alternative for the bromination of active methylene compounds. cambridgescholars.com A key advantage of NBS is that the succinimide (B58015) byproduct can be recovered and reconverted to NBS, aligning with the principle of atom economy. nih.gov Other reagents like bromodimethylsulfonium bromide (BDMS) have been shown to be highly effective and regioselective for the α-monobromination of 1,3-diones, often without the need for a catalyst or chromatographic purification. acs.org

Solvent-Free and Aqueous Systems: To minimize the use of volatile organic compounds (VOCs), researchers have developed solvent-free methods. One such technique involves grinding the ketone substrate with ammonium (B1175870) bromide and an oxidant like ammonium persulfate under slightly moist conditions. tandfonline.com This solid-state reaction avoids organic solvents for both the reaction and the extraction process. Additionally, performing brominations "on water" using systems like H₂O₂-HBr represents a significant advancement in sustainable chemistry. mdpi.com

Catalytic Approaches: The use of catalysts can reduce the amount of reagents needed and lower the energy requirements of the reaction. While traditional bromination of ketones is often acid-catalyzed to promote enol formation, newer systems explore photocatalysis. nih.govmasterorganicchemistry.com For instance, flavin photocatalysis has been shown to inspire oxidative chlorination, a principle that can be extended to bromination, offering a metal-free, light-driven synthetic route. nih.gov

The following table summarizes and compares various green bromination methodologies applicable to the synthesis of 2-bromo-cyclohexane-1,3-dione analogs.

MethodologyBrominating SystemSolvent/ConditionsKey Green AdvantagesReference
Oxidative BrominationHBr / H₂O₂WaterAvoids molecular bromine; water is the only byproduct; environmentally benign. mdpi.com
Oxidative BrominationNH₄Br / (NH₄)₂S₂O₈Solvent-free (Grinding)Eliminates the need for organic solvents; simple workup. tandfonline.com
Alternative ReagentN-Bromosuccinimide (NBS)Various Organic SolventsSolid reagent, easier and safer to handle than Br₂; byproduct can be recycled. cambridgescholars.comnih.gov
Alternative ReagentBromodimethylsulfonium Bromide (BDMS)DichloromethaneHigh regioselectivity for mono-bromination; no catalyst or base required. acs.org
In Situ Generation (Flow)HBr / NaOClVarious / Flow ReactorIn situ generation and immediate consumption of Br₂ enhances safety; precise control. mdpi.comnih.gov

Challenges and Innovations in Scale-Up and Yield Optimization

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents significant challenges, primarily centered on safety, reaction control, and purification. However, recent technological innovations, particularly in process chemistry, offer effective solutions.

Key Challenges:

Safety and Handling: The primary challenge is the management of hazardous materials. Elemental bromine is highly corrosive and toxic, and its use in large-scale batch reactors increases the risk of accidental release. nih.gov Furthermore, traditional acid-catalyzed brominations often produce hydrogen bromide (HBr) gas as a byproduct, which is also toxic and corrosive. scirp.org

Thermal Runaway: The α-bromination of ketones is an exothermic reaction. In large batch reactors, inefficient heat transfer can lead to localized temperature increases, accelerating the reaction rate and potentially causing a thermal runaway. researchgate.net This poses a severe safety hazard.

Purification: Isolating the final product with high purity can be challenging due to the presence of unreacted starting materials, di-brominated byproducts, and residual acid catalysts. This often necessitates energy-intensive purification steps like column chromatography or recrystallization, which may not be economically viable on a large scale.

Innovations in Scale-Up and Optimization:

The most significant innovation addressing these challenges is the adoption of continuous flow chemistry, often utilizing microreactors. researchgate.net

Continuous Flow Synthesis: Flow chemistry offers a paradigm shift in chemical production. By performing the reaction in a continuous stream through a small-diameter tube or channel, several key advantages are realized:

Enhanced Safety: Hazardous reagents like Br₂ can be generated in situ and are immediately consumed in the next segment of the reactor. mdpi.comnih.govresearchgate.net This means only a very small quantity of the hazardous substance exists at any given moment, drastically reducing the risks associated with storage, handling, and potential runaway reactions. nih.govresearchgate.net

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange. researchgate.net This enables precise temperature control, preventing hot spots and eliminating the risk of thermal runaway, even for highly exothermic reactions.

Seamless Scale-Up: Scaling up a flow process, a concept known as "scaling out," involves running multiple reactors in parallel or operating a single reactor for a longer duration. This is more predictable and linear compared to the complex challenges of scaling up batch reactors. researchgate.net

A study on the α-bromination of acetophenone (B1666503) successfully transformed the process from batch to a continuous flow system, achieving a 99% yield through systematic optimization. researchgate.net This demonstrates the power of flow chemistry to intensify processes safely and efficiently.

The following table compares the traditional batch processing with modern continuous flow synthesis for the α-bromination of ketones.

ParameterTraditional Batch ReactorContinuous Flow ReactorReference
SafetyHigh risk due to large volumes of hazardous reagents (e.g., Br₂) and potential for thermal runaway.Inherently safer due to small reactor volume, in situ reagent generation, and superior temperature control. nih.govresearchgate.net
Heat TransferPoor; risk of localized hot spots and runaway reactions.Excellent; high surface-area-to-volume ratio allows for precise thermal management. researchgate.net
Process ControlDifficult to control mixing and temperature gradients, leading to lower selectivity.Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity and yield. vapourtec.com
Yield & PurityOften lower due to byproduct formation and decomposition.Typically higher with improved purity, simplifying downstream processing. researchgate.net
Scale-UpComplex, non-linear, and introduces new safety and engineering challenges.Straightforward; achieved by "numbering-up" or running for longer periods. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Propylcyclohexane 1,3 Dione

Electrophilic Reactions at the Bromine Center

The carbon-bromine bond in 2-Bromo-5-propylcyclohexane-1,3-dione is a key site for a variety of chemical transformations where the bromine atom acts as a leaving group or participates in coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

The bromine atom in this compound can be displaced by various nucleophiles. The reaction mechanism, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates. Due to the presence of the adjacent carbonyl groups, the α-carbon is activated, which can facilitate nucleophilic attack. However, steric hindrance from the cyclohexane (B81311) ring and the propyl group may also play a role.

Common nucleophiles that can participate in these substitution reactions include amines, alcohols, and thiols, leading to the formation of α-amino, α-alkoxy, and α-thio substituted cyclohexane-1,3-dione derivatives, respectively.

Organometallic Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond provides a handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of organic fragments onto the cyclohexane-1,3-dione scaffold.

Suzuki Coupling: In a Suzuki-Miyaura coupling, the 2-bromo derivative can react with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for forming carbon-carbon bonds between sp2-hybridized carbon atoms, allowing for the synthesis of 2-aryl- or 2-vinyl-5-propylcyclohexane-1,3-diones. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction enables the coupling of the 2-bromo compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The products are 2-alkynyl-5-propylcyclohexane-1,3-diones, which are valuable intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of the 2-bromo compound with an alkene. This reaction forms a new carbon-carbon bond at one of the sp2 carbons of the alkene, leading to the formation of substituted alkene products. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the specific catalyst, ligands, and reaction conditions employed.

Cross-Coupling Reaction Coupling Partner Catalyst System Typical Product
Suzuki-MiyauraOrganoboronic acid/esterPd catalyst, Base2-Aryl/vinyl-5-propylcyclohexane-1,3-dione
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-propylcyclohexane-1,3-dione
HeckAlkenePd catalyst, Base2-(Substituted vinyl)-5-propylcyclohexane-1,3-dione

Reduction and Debromination Reactions

The bromine atom can be removed through reduction or debromination reactions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) and a hydrogen source, can lead to the reductive cleavage of the C-Br bond, yielding 5-propylcyclohexane-1,3-dione (B1333794). Other reducing agents, such as those based on tin or zinc, can also effect this transformation. These reactions are useful for removing the bromine atom after it has served its synthetic purpose, for example, as an activating group.

Nucleophilic Additions and Condensations at Carbonyl Carbons

The two carbonyl groups of the β-dicarbonyl system are electrophilic centers that can undergo nucleophilic attack. The acidity of the methylene (B1212753) protons adjacent to the carbonyl groups also plays a crucial role in the reactivity of this part of the molecule.

Reactions with Carbon Nucleophiles

The enolate form of this compound, which can be generated by treatment with a suitable base, is a potent carbon nucleophile. This enolate can react with various electrophiles, such as alkyl halides, in C-alkylation reactions to introduce new substituents at the 4- or 6-position of the cyclohexane ring.

Furthermore, the carbonyl carbons themselves can be attacked by strong carbon nucleophiles like Grignard reagents or organolithium compounds. These reactions typically lead to the formation of tertiary alcohols after quenching with an acid. The regioselectivity of the attack on one of the two carbonyl groups can be influenced by steric factors and the specific reaction conditions.

Reactions with Oxygen and Nitrogen Nucleophiles

The carbonyl groups readily react with oxygen and nitrogen nucleophiles.

Reactions with Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can react with the carbonyl groups to form enol ethers. This reaction often proceeds via the enol tautomer of the dione (B5365651). The formation of enol ethers can be a useful strategy for protecting one of the carbonyl groups or for modifying the electronic properties of the molecule.

Reactions with Nitrogen Nucleophiles: Primary and secondary amines can react with the carbonyl groups to form enamines. masterorganicchemistry.com The reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. Enamines derived from this compound are versatile intermediates in their own right, capable of participating in various subsequent reactions.

Nucleophile Type Example Nucleophile Reaction Product
Carbon NucleophileGrignard Reagent (R-MgX)Tertiary Alcohol
Oxygen NucleophileAlcohol (R-OH)Enol Ether
Nitrogen NucleophileSecondary Amine (R2NH)Enamine

Reactivity of Acidic Enolizable Protons

The protons on the carbon atoms adjacent to the carbonyl groups (C4 and C6) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

The enolate derived from this compound is expected to undergo both C-alkylation and O-alkylation. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, the counter-ion, and the base used. Generally, C-alkylation is favored under thermodynamic control, while O-alkylation can be favored under kinetic control. nih.gov

For instance, the C-selective alkylation of analogous 2-methylcyclohexane-1,3-dione (B75653) has been achieved using various electrophiles. nih.gov It is anticipated that this compound would behave similarly, allowing for the introduction of an alkyl group at the C4 or C6 position.

Acylation reactions, introducing an acyl group, are also expected to proceed via the enolate intermediate. C-acylation of cyclohexane-1,3-diones is a known transformation, often utilizing acyl chlorides or anhydrides as the acylating agents. mdpi.comresearchgate.net These reactions lead to the formation of tricarbonyl compounds, which are versatile synthetic intermediates.

Table 1: Predicted Alkylation and Acylation Reactions of this compound

Reaction Type Electrophile Expected Major Product
Alkylation Methyl Iodide 2-Bromo-4-methyl-5-propylcyclohexane-1,3-dione

The enolate of this compound can act as a nucleophile in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comewadirect.comchemistrysteps.com This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The addition would occur at the β-carbon of the Michael acceptor.

Mannich-type reactions involve the aminoalkylation of an acidic proton-containing compound. mun.canih.gov In this context, this compound could react with formaldehyde (B43269) and a primary or secondary amine (or a pre-formed iminium ion) to introduce an aminomethyl group onto the cyclohexane ring, typically at the C4 position.

Table 2: Predicted Michael Addition and Mannich-Type Reactions

Reaction Type Reagents Expected Product
Michael Addition Methyl vinyl ketone 2-Bromo-4-(3-oxobutyl)-5-propylcyclohexane-1,3-dione

Pericyclic Reactions Involving the Unsaturated Enol Form

This compound exists in equilibrium with its enol tautomer. The enol form possesses a conjugated π-system, making it a potential participant in pericyclic reactions, such as Diels-Alder reactions. In such a reaction, the enol could act as the diene component, reacting with a suitable dienophile to form a bicyclic adduct. The feasibility and stereochemical outcome of such reactions would depend on the specific dienophile and reaction conditions.

Rearrangements and Cyclization Pathways

Under certain conditions, this compound may undergo rearrangements. One possibility is a Favorskii-type rearrangement, which is known for α-halo ketones. Treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, followed by ring-opening to yield a ring-contracted carboxylic acid derivative.

Intramolecular cyclization is another plausible reaction pathway, particularly if a nucleophilic group is introduced elsewhere in the molecule. For example, if an appropriate side chain is present at the C4 or C5 position, it could displace the bromide at C2 to form a new ring. Iodine-mediated cyclizations of 2-allylcyclohexane-1,3-diones have been reported, suggesting that similar transformations could be possible for the bromo-analogue. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are critical considerations in synthetic planning.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, there could be competition between substitution at the bromine-bearing carbon and addition to one of the carbonyl groups. The choice of nucleophile and reaction conditions would determine the outcome. Hard nucleophiles are more likely to attack the carbonyl carbon, while softer nucleophiles would favor substitution at the C-Br bond.

Regioselectivity concerns the site of reaction when a functional group can react at multiple positions. In the case of enolate formation, deprotonation can occur at either the C4 or C6 position. The presence of the propyl group at C5 will likely influence the regioselectivity of this process due to steric and electronic effects. Alkylation or other reactions of the enolate would then proceed at the site of deprotonation. Careful selection of the base and reaction temperature can often be used to control the regiochemical outcome of such reactions.

Derivatization and Structural Diversification Strategies Utilizing 2 Bromo 5 Propylcyclohexane 1,3 Dione

Design and Synthesis of Novel Cyclic Diketone Analogs

The core structure of 2-Bromo-5-propylcyclohexane-1,3-dione can be systematically modified to generate a library of analogs with varied steric and electronic properties. The design of these analogs often focuses on altering the substituents on the cyclohexane (B81311) ring or modifying the dione (B5365651) functionality itself.

One primary strategy involves the C-acylation of parent cyclohexane-1,3-diones to introduce different side chains. For instance, various 2-acyl-cyclohexane-1,3-diones can be synthesized by reacting a cyclohexane-1,3-dione with an appropriate acid derivative in the presence of coupling agents like dicyclohexylcarbodiimide. mdpi.comnih.gov This approach could be adapted to create analogs with different acyl groups prior to bromination. Similarly, methods for synthesizing 2-perfluoroacylcyclohexane-1,3-diones, using acylating agents like N-perfluoroacylimidazole, demonstrate the potential for introducing highly functionalized and electron-withdrawing groups onto the ring. researchgate.net

Furthermore, the synthesis of the core ring itself can be varied. The cyclization of specific δ-keto-esters is a known method for producing substituted cyclohexane-1,3-diones, allowing for the introduction of different alkyl groups at various positions on the ring from the outset. google.com These synthetic strategies enable the creation of a diverse set of starting materials that can then be brominated to yield novel analogs of the target compound.

Table 1: Examples of Synthetic Strategies for Analog Design

StrategyReactantsPotential Analog FeatureReference
C-Acylation5-Propylcyclohexane-1,3-dione (B1333794), Carboxylic Acid, DicyclohexylcarbodiimideVariable 2-acyl side chain mdpi.com
Perfluoroalkylation5-Propylcyclohexane-1,3-dione, N-perfluoroacylimidazole2-Perfluoroacyl side chain researchgate.net
Ring SynthesisSubstituted δ-keto-esterVariable alkyl substitution on the cyclohexane ring google.com

Functionalization at the Bromine Moiety for Enhanced Reactivity

The bromine atom at the C2 position is a key reactive handle for derivatization. As an α-haloketone, it is susceptible to a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions allow for the introduction of a wide array of functional groups. Amines, thiols, and alcohols can displace the bromide to form α-amino, α-thio, and α-hydroxy ketones, respectively. These reactions significantly expand the chemical space accessible from the parent compound.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, offer powerful methods for forming new carbon-carbon bonds. For example, the reaction of 2-bromo-1,3-diketones with arylalkynes, in a photoredox-catalyzed process, can lead to the formation of polysubstituted naphthols and furans, demonstrating a pathway to complex polycyclic systems. researchgate.net This highlights the potential of the bromine moiety to serve as a linchpin for constructing more elaborate molecular frameworks.

Table 2: Potential Reactions at the Bromine Moiety

Reaction TypeReagent ClassProduct Type
Nucleophilic SubstitutionAmines, Thiols, Alcoholsα-Amino, α-Thio, α-Hydroxy ketones
Suzuki CouplingAryl/Vinyl Boronic Acidsα-Aryl/Vinyl ketones
Sonogashira CouplingTerminal Alkynesα-Alkynyl ketones
Photoredox CatalysisArylalkynesNaphthols, Furans researchgate.net

Stereocontrolled Derivatization for Chiral Compounds

A powerful strategy for introducing chirality is the catalytic asymmetric desymmetrization of the meso-1,3-diketone scaffold. For example, chiral phosphoric acid catalysts have been successfully used to catalyze the desymmetrization of simple meso-1,3-diketones through imine condensation. This process provides efficient access to cyclic β-enaminones with a remote β-stereogenic center in excellent yields and high enantioselectivities. researchgate.net Such a strategy could be applied to a derivative of 5-propylcyclohexane-1,3-dione to generate enantioenriched building blocks, which could then be brominated or further functionalized.

Once a chiral center is established, subsequent reactions can be influenced by this stereocenter, leading to diastereoselective outcomes. This substrate-controlled approach is fundamental in building complex molecules with multiple stereocenters.

Incorporation into Complex Molecular Architectures

Cyclohexane-1,3-dione and its derivatives are well-established as crucial precursors in the synthesis of a wide array of biologically active natural products and complex pharmaceuticals. researchgate.net The functional handles on this compound make it an ideal building block for incorporation into larger, more complex molecular architectures.

The diketone functionality can participate in various condensation and annulation reactions to build fused ring systems. The bromine atom can be used to connect the scaffold to other molecular fragments via cross-coupling reactions, as discussed previously. This dual reactivity allows for a modular approach to synthesis, where the cyclohexane-1,3-dione core acts as a central scaffold onto which other components are assembled. The versatility of the related indane-1,3-dione scaffold as a building block in diverse applications further underscores the potential of cyclic diketones in constructing complex structures. mdpi.com

Synthesis of Hybrid Scaffolds and Heterocyclic Compounds

One of the most significant applications of cyclohexane-1,3-diones is in the synthesis of heterocyclic compounds. researchgate.net The 1,3-dicarbonyl moiety is a classic precursor for forming a variety of five- and six-membered rings by reacting with dinucleophiles.

For instance, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole (B372694) derivatives. Similarly, hydroxylamine (B1172632) leads to isoxazoles, and amidines or ureas can be used to construct pyrimidine (B1678525) rings. These reactions provide direct access to a vast range of medicinally relevant heterocyclic cores. mdpi.com Research has shown that 2-acylcyclohexane-1,3-diones can react with N,N-dinucleophiles like o-phenylenediamine (B120857) to produce benzodiazepinones. researchgate.net Furthermore, cyclohexane-1,3-diones have been utilized in the synthesis of more complex fused systems like quinolines and acridinones. researchgate.net The presence of the bromine atom on the this compound starting material adds another layer of synthetic utility, allowing for subsequent functionalization of the resulting heterocyclic product.

Table 3: Heterocycle Synthesis from a Cyclohexane-1,3-dione Core

Dinucleophilic ReagentResulting HeterocycleReference
Hydrazine (H₂N-NH₂)Pyrazole mdpi.com
Hydroxylamine (H₂N-OH)Isoxazole mdpi.com
Amidine/UreaPyrimidine mdpi.com
o-PhenylenediamineBenzodiazepine researchgate.net

Libraries of Analogs via Parallel Synthesis

Parallel synthesis has become an indispensable tool in modern medicinal chemistry and drug discovery, enabling the rapid generation of large libraries of compounds for screening and lead optimization. spirochem.combioduro.com The technique involves performing multiple, simultaneous reactions in spatially separated reactors, such as 96-well plates. spirochem.com

This compound is an excellent candidate for parallel synthesis campaigns due to its multiple points of diversification. A common core structure can be reacted with a large set of diverse building blocks to quickly generate a library of analogs. bioduro.com For example, the core scaffold could be subjected to nucleophilic substitution at the bromine position with a library of different amines. In a separate set of reactions, the diketone moiety could be condensed with a library of hydrazines to form diverse pyrazoles. By combining these reactions, a large and structurally diverse compound library can be efficiently assembled, accelerating the exploration of chemical space and the identification of novel bioactive molecules. cmu.edursc.org

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Bromo-5-propylcyclohexane-1,3-dione, a single-crystal X-ray diffraction study would provide definitive information on its solid-state conformation.

Key data that would be obtained:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule.

Conformation of the Cyclohexane (B81311) Ring: Determination of whether the ring adopts a chair, boat, or twist-boat conformation in the solid state. The presence of the sp2-hybridized carbonyl carbons and the bulky propyl and bromo substituents would influence this conformation.

Position of Substituents: The axial or equatorial positions of the bromo and propyl groups on the cyclohexane ring would be unequivocally established.

Intermolecular Interactions: The analysis would reveal any hydrogen bonding, dipole-dipole interactions, or van der Waals forces that govern the crystal packing. For instance, C-H···O or C-H···Br interactions might be present.

A hypothetical data table for the crystallographic analysis of this compound is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.425
R-factor0.045

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics

High-field NMR spectroscopy is indispensable for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the propyl chain and within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbonyl carbons by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule in solution, for example, by observing spatial proximities between the propyl group protons and specific protons on the cyclohexane ring.

A table of expected ¹H and ¹³C NMR chemical shifts is provided below.

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
C=O-~190-200
CH-Br~4.5-5.0~50-60
CH-propyl~2.0-2.5~40-50
Ring CH₂~2.2-2.8~30-40
Propyl CH₂~1.3-1.7~20-30
Propyl CH₃~0.9-1.0~10-15

The cyclohexane ring is known to undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be used to study these dynamic processes in this compound. By analyzing the changes in the NMR lineshapes as a function of temperature, it would be possible to determine the energy barriers and thermodynamic parameters for conformational equilibria, such as the chair-to-chair interconversion.

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the dione (B5365651) functionality, typically in the range of 1700-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups (~2850-3000 cm⁻¹) and the C-Br stretching vibration at lower wavenumbers (~500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, and the technique might be particularly useful for observing symmetric vibrations and vibrations of the carbon backbone that are weak in the IR spectrum.

Vibrational ModeExpected FT-IR (cm⁻¹)Expected Raman (cm⁻¹)
C-H stretch (alkyl)2850-3000 (strong)2850-3000 (strong)
C=O stretch (dione)1700-1740 (very strong)1700-1740 (moderate)
CH₂ bend~1465 (moderate)~1465 (weak)
C-Br stretch500-600 (moderate)500-600 (strong)

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of this compound. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Fragmentation analysis, often aided by techniques like tandem mass spectrometry (MS/MS), would provide insights into the molecular structure. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, cleavage of the propyl group, and fragmentation of the cyclohexane ring, including the loss of carbon monoxide.

Spectroscopic Analysis of Tautomeric Forms (Keto-Enol Equilibrium)

Cyclohexane-1,3-diones are known to exist in equilibrium between the diketo form and one or more enol tautomers. Spectroscopic techniques are crucial for studying this equilibrium.

NMR Spectroscopy: In solution, the presence of the enol form would be indicated by the appearance of a characteristic vinyl proton signal (C=C-H) and an enolic hydroxyl proton (-OH) in the ¹H NMR spectrum. The relative integration of the signals for the keto and enol forms would allow for the quantification of the equilibrium. The position of the equilibrium is often dependent on the solvent used.

UV-Vis Spectroscopy: The keto and enol forms have different chromophores and thus exhibit different UV-Vis absorption spectra. The enol form, with its conjugated system, would be expected to absorb at a longer wavelength than the diketo form.

FT-IR Spectroscopy: The presence of the enol form would be characterized by a broad O-H stretching band (~3200-3600 cm⁻¹) and a C=C stretching band (~1600-1650 cm⁻¹), along with a shift in the C=O stretching frequency due to conjugation.

The extent of enolization would provide valuable information about the electronic and steric effects of the bromo and propyl substituents on the stability of the tautomeric forms.

Theoretical and Computational Chemistry Approaches to 2 Bromo 5 Propylcyclohexane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-5-propylcyclohexane-1,3-dione, these calculations would provide insights into its stability, reactivity, and electronic nature.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals govern how the molecule interacts with other chemical species.

For this compound, the HOMO would likely be localized around the electron-rich oxygen atoms of the dione (B5365651) functionality and potentially the bromine atom. The LUMO, conversely, would be expected to be centered on the electrophilic carbon atoms, particularly the carbon bearing the bromine atom and the carbonyl carbons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

PropertyExpected Value/CharacteristicSignificance
HOMO EnergyHighIndicates a greater tendency to donate electrons.
LUMO EnergyLowIndicates a greater tendency to accept electrons.
HOMO-LUMO GapModerate to LowSuggests potential for reactivity in various chemical transformations.

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within a molecule dictates its electrostatic potential, which in turn influences its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map for this compound would visually represent the regions of positive and negative electrostatic potential.

It is anticipated that the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The hydrogen atoms and the region around the bromine atom would likely exhibit positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting sites of nucleophilic or electrophilic attack.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. The cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat. The orientation of the propyl and bromo substituents also contributes to the conformational landscape.

Conformational analysis, typically performed using molecular mechanics or quantum mechanical methods, would aim to identify the most stable conformers (those with the lowest energy). This process involves systematically exploring the potential energy surface of the molecule to locate all energy minima. The results would reveal the preferred spatial arrangement of the atoms, which is crucial for understanding its biological activity and reactivity.

Reaction Mechanism Elucidation via Transition State Search

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the enolate form of the dione.

A transition state search would be employed to locate the high-energy transition state structures that connect reactants to products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a proposed reaction pathway can be predicted.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the experimental characterization of a compound.

For this compound, the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can help in assigning the signals in an experimental NMR spectrum.

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. The characteristic stretching frequencies of the carbonyl groups and the C-Br bond would be of particular interest for confirming the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureSignificance
¹H NMRDistinct signals for protons on the cyclohexane ring and the propyl group.Provides information on the electronic environment of each proton.
¹³C NMRCharacteristic shifts for the carbonyl carbons, the carbon bearing the bromine, and the carbons of the propyl group.Elucidates the carbon skeleton of the molecule.
IR SpectroscopyStrong absorption bands corresponding to the C=O stretching vibrations.Confirms the presence of the dione functionality.

Solvent Effects and Solvation Models in Computational Simulations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects.

For this compound, both explicit and implicit solvation models could be applied. Explicit models would involve simulating the molecule surrounded by a number of solvent molecules, providing a detailed picture of solute-solvent interactions. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to capture the bulk effects of the solvent. These simulations would be crucial for understanding the behavior of the molecule in a realistic chemical setting.

Mechanistic Investigations of Chemical Processes Involving 2 Bromo 5 Propylcyclohexane 1,3 Dione

Kinetic Studies for Rate Law Determination

Kinetic studies are instrumental in elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For reactions involving 2-bromo-α-haloketones like 2-Bromo-5-propylcyclohexane-1,3-dione, a plausible rate law for a base-induced reaction, such as the Favorskii rearrangement, would likely depend on the concentrations of both the substrate and the base.

A hypothetical rate law for the Favorskii rearrangement of this compound could be proposed as:

Rate = k [this compound]x [Base]y

where k is the rate constant, and x and y are the reaction orders with respect to the substrate and the base, respectively. Experimental determination of these orders would involve systematically varying the initial concentrations of each reactant while measuring the initial reaction rate.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Base

Experiment Initial [Substrate] (mol/L) Initial [Base] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10-4
2 0.20 0.10 3.0 x 10-4

Isotope Labeling Experiments for Bond Cleavage Analysis

Isotope labeling is a powerful technique to trace the fate of specific atoms during a chemical reaction, thereby providing evidence for proposed bond-forming and bond-breaking events. wikipedia.org In the context of the Favorskii rearrangement of a cyclic α-haloketone, isotopic labeling can be used to verify the intermediacy of a cyclopropanone (B1606653).

For instance, if this compound were synthesized with a carbon-13 (¹³C) label at the carbonyl carbon (C1), the position of this label in the final ring-contracted product (a propyl-cyclopentanecarboxylic acid derivative) would provide insight into the rearrangement mechanism. If the reaction proceeds through a symmetric cyclopropanone intermediate, the ¹³C label would be expected to be distributed between the carboxyl carbon and the adjacent ring carbon in the product.

Table 2: Expected Distribution of ¹³C Label in the Product of a Favorskii Rearrangement

Labeled Reactant Position Intermediate Expected Product Label Position(s)

Such experiments are crucial for distinguishing between different mechanistic possibilities, such as the cyclopropanone mechanism versus the quasi-Favorskii rearrangement, which can operate when enolate formation is not possible. wikipedia.org

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is significantly strengthened by the direct observation and characterization of transient intermediates. wikipedia.orgyoutube.com In the base-catalyzed reactions of this compound, several key intermediates are proposed.

Enolate: The first step in the Favorskii rearrangement is the deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the bromine) by a base to form an enolate ion. nrochemistry.comadichemistry.com This intermediate is a nucleophile.

Cyclopropanone: The enolate can then undergo an intramolecular SN2 reaction, where the nucleophilic α'-carbon attacks the carbon bearing the bromine, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate. wikipedia.orgnrochemistry.comadichemistry.com This strained three-membered ring is a key intermediate in this pathway.

Carbanion: The cyclopropanone is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide from the base), leading to the opening of the three-membered ring to form a more stable carbanion. wikipedia.orgadichemistry.com Protonation of this carbanion then yields the final product.

While the direct isolation of these intermediates is often challenging due to their high reactivity, their existence can be inferred from trapping experiments or spectroscopic techniques under specialized conditions.

Computational Verification of Proposed Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms by modeling the potential energy surface of a reaction. scispace.comlongdom.orgnih.gov Techniques such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, transition states, intermediates, and products.

For the Favorskii rearrangement of this compound, computational studies could:

Calculate the activation energies for the different steps of the proposed mechanism.

Compare the relative stabilities of different possible intermediates.

Visualize the transition state structures to understand the bonding changes occurring during the reaction.

Predict the regioselectivity of the ring opening of the cyclopropanone intermediate.

Table 3: Hypothetical Calculated Energy Profile for a Favorskii Rearrangement

Reaction Step Species Relative Energy (kcal/mol)
1 Reactant + Base 0
2 Transition State 1 (Enolate formation) +15
3 Enolate Intermediate -5
4 Transition State 2 (Cyclopropanone formation) +20
5 Cyclopropanone Intermediate +10
6 Transition State 3 (Ring opening) +12
7 Carbanion Intermediate -15

These computational results would provide theoretical support for the proposed mechanism and could offer insights that are difficult to obtain through experimental methods alone.

Role of Catalysts in Reaction Pathways

Catalysts can significantly influence the rate and outcome of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. In the context of reactions involving this compound, both base and transition metal catalysts are relevant.

Base Catalysis: As discussed, bases are crucial for initiating the Favorskii rearrangement by promoting the formation of the enolate intermediate. nrochemistry.comadichemistry.com The choice of base (e.g., hydroxide vs. alkoxide) can determine the nature of the final product (carboxylic acid vs. ester). wikipedia.org

Transition Metal Catalysis: While the Favorskii rearrangement is a classic example of base catalysis, related 1,3-dicarbonyl compounds can participate in a variety of transition metal-catalyzed reactions. rsc.orgresearchgate.netchemrevlett.comnih.gov For example, palladium catalysts are known to catalyze cross-coupling reactions. researchgate.net It is conceivable that under the appropriate conditions, a transition metal catalyst could promote reactions of this compound that are distinct from the Favorskii rearrangement, such as C-C or C-heteroatom bond formation at the bromine-bearing carbon. The specific role of the catalyst would be to facilitate steps such as oxidative addition and reductive elimination.

Table 4: Potential Catalytic Pathways for this compound

Catalyst Type Proposed Role Potential Reaction Type
Base (e.g., NaOH, NaOR) Promotes enolate formation Favorskii Rearrangement

Further research would be needed to explore these potential transition metal-catalyzed pathways for this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-5-propylcyclohexane-1,3-dione as a Synthetic Precursor for Complex Molecules

The reactivity of the cyclohexane-1,3-dione core, enhanced by the presence of a bromine substituent, positions this compound as a valuable precursor for the synthesis of complex molecular structures. The dicarbonyl functionality and the reactive C-Br bond allow for a multitude of chemical transformations, leading to the construction of diverse heterocyclic and polycyclic systems.

Derivatives of cyclohexane-1,3-dione are widely recognized as important building blocks in organic synthesis. nih.gov They can be used to synthesize a variety of compounds, including those with potential biological activity. For instance, the cyclohexane-1,3-dione skeleton is a key fragment in a class of natural and synthetic herbicides. nih.gov

The bromo- and dicarbonyl groups in this compound make it a suitable starting material for various condensation and cyclization reactions. Similar bromo-dicarbonyl compounds are known to undergo reactions with nucleophiles to form fused heterocyclic systems. The presence of the propyl group can influence the solubility and steric interactions of the resulting molecules.

Table 1: Examples of Complex Molecules Synthesized from Cyclohexane-1,3-dione Derivatives

Starting MaterialReagentsProduct ClassPotential Application
Cyclohexane-1,3-dionePhenylhydrazineIndazolonesMedicinal Chemistry
2-Acyl-cyclohexane-1,3-dioneAromatic AldehydesXanthene derivativesDyes, Biologically active compounds
Cyclohexane-1,3-dioneMalononitrile, AldehydesTetrahydrobenzo[b]pyransBioactive compounds

This table is illustrative and based on the reactivity of the general cyclohexane-1,3-dione scaffold.

Utilization in Supramolecular Chemistry and Self-Assembly

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that has gained significant attention in supramolecular chemistry and crystal engineering. Halogen bonds, formed between an electrophilic region on a halogen atom and a Lewis base, can direct the self-assembly of molecules into well-defined supramolecular architectures.

The ability of bromine to form halogen bonds can be exploited to construct one-, two-, or three-dimensional networks. nih.gov In the solid state, these interactions can influence the packing of molecules, leading to the formation of specific crystal structures with desired properties. The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of complex and functional supramolecular systems. mdpi.com The propyl group could further influence the packing and self-assembly behavior through van der Waals interactions.

Potential as a Ligand or Coordination Compound Component

The 1,3-dione moiety of this compound can act as a bidentate ligand, coordinating to a wide range of metal ions to form stable chelate complexes. The enolic form of the dione (B5365651) can be deprotonated to create a monoanionic ligand that binds to a metal center through its two oxygen atoms.

Cyclohexane-1,3-dione derivatives have been used to synthesize novel ligands and their corresponding metal complexes. nih.gov These complexes have been investigated for their potential applications in catalysis and as antibacterial agents. nih.gov The electronic properties of the ligand, and consequently the properties of the metal complex, can be tuned by the substituents on the cyclohexane (B81311) ring. The electron-withdrawing nature of the bromine atom in this compound could influence the acidity of the enolic protons and the stability of the resulting metal complexes.

Table 2: Potential Metal Complexes with this compound as a Ligand

Metal IonCoordination ModePotential Application
Copper(II)Bidentate (O,O)Catalysis, Antimicrobial agents
Zinc(II)Bidentate (O,O)Luminescent materials, Sensors
Lanthanide(III)Bidentate (O,O)Luminescent probes, Bioimaging
Palladium(II)Bidentate (O,O)Cross-coupling catalysis

This table is speculative and based on the known coordination chemistry of β-diketones.

Role in Polymer Chemistry and Material Functionalization

While direct polymerization of this compound may be challenging, its functional groups offer possibilities for incorporation into polymeric structures or for the functionalization of existing materials. The bromo-substituent can be a site for post-polymerization modification through reactions such as Suzuki or Sonogashira coupling, allowing for the introduction of various functional groups onto a polymer backbone.

Polymers containing cyclic dione units in their structure can be synthesized through various polymerization techniques. evitachem.com For example, polyesters can be prepared from diacids and diols containing cyclohexanedione moieties. evitachem.com The resulting polymers may exhibit interesting thermal and mechanical properties. Furthermore, the dione functionality can be used to crosslink polymer chains, leading to the formation of robust networks.

Design of New Functional Molecules Based on the Cyclohexanedione Scaffold

The cyclohexane-1,3-dione scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. By strategically modifying the substituents on this scaffold, it is possible to design new molecules with specific biological activities or material properties.

The combination of the propyl group and the bromine atom on the cyclohexane-1,3-dione core of this compound provides a unique starting point for the design of novel functional molecules. The propyl group can enhance lipophilicity, which is often beneficial for biological activity, while the bromine atom can be used as a handle for further synthetic transformations or to engage in halogen bonding. This scaffold could be a valuable starting point for the development of new therapeutic agents or functional organic materials. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Propylcyclohexane 1,3 Dione

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the 5-position (bearing the propyl group) and the potential for creating a new stereocenter at the 2-position (bearing the bromine atom) highlights the importance of developing asymmetric synthetic routes to access enantiomerically pure forms of 2-Bromo-5-propylcyclohexane-1,3-dione and its derivatives. Such chiral building blocks are invaluable in medicinal chemistry and the synthesis of complex natural products.

Future research could focus on several key strategies:

Organocatalysis: The use of chiral secondary amines or phosphoric acids to catalyze the asymmetric α-bromination of 5-propylcyclohexane-1,3-dione (B1333794) could provide a direct and metal-free route to the desired enantiomer.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those based on palladium, copper, or rhodium, could be employed to catalyze the enantioselective bromination or subsequent functionalization of the dione (B5365651) ring.

Chiral Auxiliaries: Attaching a chiral auxiliary to the 5-propylcyclohexane-1,3-dione precursor could direct the stereochemical outcome of the bromination step. Subsequent removal of the auxiliary would yield the enantiopure target compound.

The development of these methods would enable the stereocontrolled synthesis of derivatives, which is crucial for investigating their biological activities and applications in asymmetric synthesis.

Hypothetical Asymmetric Approach Catalyst/Reagent Type Potential Advantages Key Challenge
Organocatalytic α-BrominationChiral Proline DerivativesMetal-free, environmentally benignAchieving high enantioselectivity and yield
Metal-Catalyzed BrominationChiral Ligand-Metal Complex (e.g., BINAP-Pd)High turnover, broad substrate scopeCatalyst cost and sensitivity
Auxiliary-Controlled SynthesisEvans' Oxazolidinone AuxiliaryHigh diastereoselectivity, predictable outcomeAdditional synthetic steps for attachment/removal

Exploration of Photochemical and Electrochemical Transformations

The carbon-bromine bond and the dicarbonyl moiety in this compound are prime candidates for exploration via photochemical and electrochemical methods. These techniques can offer unique reactivity pathways that are often inaccessible through traditional thermal methods. researchgate.netacs.org

Photochemical Avenues:

C-Br Bond Homolysis: Irradiation with UV light could induce homolytic cleavage of the C-Br bond, generating a radical intermediate. acs.orgresearchgate.net This radical could participate in a variety of subsequent reactions, such as hydrogen atom abstraction, cyclization, or intermolecular addition to alkenes, providing access to novel molecular scaffolds.

Norrish Type Reactions: The carbonyl groups could undergo characteristic photochemical reactions, such as Norrish Type I or Type II cleavage, leading to ring-opening or functional group transformations. beilstein-journals.org

Electrochemical Transformations:

Reductive Cleavage: The C-Br bond can be selectively reduced at a cathode to generate a carbanion intermediate, which can then be trapped with various electrophiles. This would allow for the introduction of a wide range of substituents at the 2-position.

Oxidative Coupling: Electrochemical oxidation could facilitate the coupling of the dione moiety, potentially leading to the formation of dimeric structures or novel heterocyclic systems. nih.gov The electrooxidation of cyclic ketones can lead to various useful intermediates in organic synthesis. electrochem.org Studies on the electrochemical reduction of cyclic ketones have shown that stereoselectivity can be controlled by reaction conditions. rsc.orgrsc.org

Transformation Type Method Potential Product Class Key Research Question
Radical C-C Bond FormationPhotolysis with AlkenesSubstituted CyclohexanedionesControlling regioselectivity and side reactions
C-Br Bond ReductionControlled Potential Electrolysis2-Substituted-5-propylcyclohexane-1,3-dionesOptimizing conditions for carbanion trapping
Oxidative DimerizationAnodic OxidationBicyclic or Dimeric CompoundsElucidating the coupling mechanism

Integration into Flow Chemistry and Microreactor Systems

The synthesis and subsequent reactions of this compound could greatly benefit from the application of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. springerprofessional.depharmtech.com

Potential Applications:

Safer Handling of Hazardous Reagents: Bromination reactions often involve hazardous reagents. Performing these reactions in a continuous flow system minimizes the amount of hazardous material present at any given time, significantly improving operational safety.

Accessing Novel Reaction Conditions: Microreactors allow for the use of extreme temperatures and pressures that would be unsafe in a batch reactor. krishisanskriti.org This could unlock new reactivity pathways for this compound.

Automated Synthesis and Optimization: Integrating flow reactors with automated control systems and in-line analytics would enable rapid optimization of reaction conditions (e.g., temperature, residence time, stoichiometry) and facilitate the creation of compound libraries for screening purposes. The pharmaceutical industry, for instance, can utilize flow microreactors for more flexible and inherently safer production protocols. nih.govirost.ir

Parameter Batch Processing Flow Chemistry/Microreactor Anticipated Benefit
Reaction Scale Limited by reactor size and heat transferScalable by parallelization or longer run times anton-paar.comSeamless transition from lab to production scale
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumesReduced risk of thermal runaway
Process Control Less precise, potential for hotspotsPrecise control over temperature and residence timeHigher yields and purities
Reaction Time Often hours to daysSeconds to minutesIncreased productivity

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and control. The use of advanced, in-situ spectroscopic probes can provide real-time data without the need for offline sampling. spectroscopyonline.com

Prospective Techniques:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking changes in characteristic functional group frequencies (e.g., C=O, C-Br). rsc.orgresearchgate.net This allows for precise determination of reaction endpoints and the identification of transient species.

Process NMR Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture, offering deep mechanistic insights.

Combined Spectroscopic Approaches: Integrating multiple spectroscopic techniques can provide a more comprehensive picture of the reaction dynamics. For example, combining FTIR for concentration monitoring with UV-Vis spectroscopy for tracking colored intermediates could offer complementary information.

The data gathered from these techniques would be invaluable for developing robust and efficient synthetic processes, particularly when integrated with flow chemistry systems. acs.org

Spectroscopic Technique Information Provided Application in Studying this compound
In-situ FTIRFunctional group concentrationMonitoring the consumption of the starting dione and formation of the C-Br bond during synthesis.
In-situ RamanMolecular vibrations, C-C bondsCharacterizing reaction intermediates in subsequent derivatization reactions.
Process NMRDetailed molecular structureElucidating reaction mechanisms and identifying byproducts without sample workup.

Expansion into Novel Material Applications and Devices

The functional groups within this compound make it an attractive candidate as a building block for novel materials and functional devices.

Unexplored Avenues:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The β-dicarbonyl moiety is an excellent chelating ligand for a wide variety of metal ions. The synthesis of coordination polymers or MOFs incorporating this ligand could lead to materials with interesting catalytic, magnetic, or porous properties. The bromine atom could be used for post-synthetic modification of the resulting framework.

Functional Polymers: The compound could be used as a monomer or a functionalizing agent for polymers. For instance, the bromine atom could serve as an initiation site for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the cyclohexanedione core.

Liquid Crystals: The rigid cyclic core combined with the flexible propyl chain suggests that derivatives of this compound could exhibit liquid crystalline properties. Tailoring the substituents could lead to the development of new materials for display technologies or sensors.

Organic Electronics: Functionalized dicarbonyl compounds have potential applications in material science. rug.nl The synthesis of conjugated systems derived from this compound could be explored for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The exploration of these areas could bridge the gap from fundamental organic synthesis to applied materials science, opening up a wide range of potential applications for this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-propylcyclohexane-1,3-dione with high purity?

Methodological Answer: The synthesis typically involves alkylation and bromination of cyclohexane-1,3-dione derivatives. Key steps include:

  • Alkylation: Introduce the propyl group via nucleophilic substitution using 1-bromopropane or Grignard reagents under inert conditions (e.g., N₂ atmosphere).
  • Bromination: Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., CCl₄ or DCM) at 0–25°C to avoid over-bromination.
  • Purification: Employ recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    Reference: Cyclohexane-1,3-dione derivatives synthesized via similar methods achieved yields of 78% with purity >95% .

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Identify propyl group signals (δ 0.8–1.6 ppm for CH₃ and CH₂) and cyclohexane-dione protons (δ 2.5–3.5 ppm). Bromine’s electronegativity deshields adjacent protons.
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br bonds at ~600 cm⁻¹.
  • Mass Spectrometry: Look for molecular ion peaks matching the molecular weight (C₉H₁₁BrO₂, ~256 g/mol) and fragment patterns (e.g., loss of Br or propyl groups).
    Reference: IR and NMR data for structurally related dione derivatives validated these approaches .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

  • Light Sensitivity: Store in amber glassware to prevent photodegradation of the bromo group.
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the dione ring.
  • Temperature: Maintain temperatures <4°C for long-term stability.
    Reference: Safety protocols for brominated compounds emphasize inert storage conditions .

II. Advanced Research Questions

Q. What strategies resolve discrepancies in reaction yields during the synthesis of this compound?

Methodological Answer:

  • Variable Screening: Use factorial design to test parameters (solvent polarity, temperature, catalyst loading). For example, DMF may enhance alkylation efficiency but increase side reactions.
  • Kinetic Analysis: Monitor reaction progress via TLC or in-situ IR to identify optimal quenching times.
  • Byproduct Identification: Employ GC-MS or HPLC to detect impurities (e.g., di-brominated byproducts) and adjust stoichiometry.
    Reference: Experimental design principles stress iterative optimization and data-driven adjustments .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model electron density maps to identify reactive sites (e.g., bromine’s electrophilic character or dione carbonyls’ nucleophilicity).
  • Transition State Analysis: Simulate reaction pathways (e.g., SN2 vs. radical mechanisms for bromine substitution).
  • Solvent Effects: Use COSMO-RS models to predict solvation energies and select optimal solvents.
    Reference: Computational studies on brominated aromatics validated these approaches for reaction prediction .

Q. What advanced techniques address contradictory data in characterizing this compound’s stereoelectronic effects?

Methodological Answer:

  • X-ray Crystallography: Resolve molecular geometry and confirm substituent positioning.
  • Dynamic NMR: Detect conformational flexibility in the cyclohexane ring (e.g., chair vs. boat interconversion).
  • Electron Density Maps: Combine XRD and DFT to correlate electronic structure with reactivity.
    Reference: Structural analysis of brominated diones using crystallography resolved similar ambiguities .

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